molecular formula C15H14ClNO5S B12202270 3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid

3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B12202270
M. Wt: 355.8 g/mol
InChI Key: DQMLPGXWHVVLTE-UHFFFAOYSA-N
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Description

3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a phenylsulfonylamino moiety attached to a benzoic acid core. The phenyl ring is substituted with chlorine at position 5, methoxy at position 2, and methyl at position 2.

Properties

Molecular Formula

C15H14ClNO5S

Molecular Weight

355.8 g/mol

IUPAC Name

3-[(5-chloro-2-methoxy-4-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H14ClNO5S/c1-9-6-13(22-2)14(8-12(9)16)23(20,21)17-11-5-3-4-10(7-11)15(18)19/h3-8,17H,1-2H3,(H,18,19)

InChI Key

DQMLPGXWHVVLTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method starts with the sulfonation of 5-chloro-2-methoxy-4-methylphenylamine to form the corresponding sulfonyl chloride. This intermediate is then reacted with 3-aminobenzoic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations:

  • Halogen Substitutions : Chloro (target) vs. bromo (927637-83-0) affects electron-withdrawing capacity and steric bulk, influencing enzyme binding and pharmacokinetics .
  • Alkoxy Groups : Methoxy (target) vs. ethoxy (880809-62-1) alters hydrophobicity and metabolic oxidation rates .

Physicochemical Properties

  • Acidity: The sulfonylamino group and electron-withdrawing chloro substituent lower the pKa (~2.5–3.0) compared to 4-sulfamoylbenzoic acid (pKa ~3.5) .
  • Solubility : Moderate aqueous solubility due to polar sulfonyl and carboxylic acid groups, but lower than perfluorinated analogs (e.g., –3 compounds) due to lack of fluorine atoms .
  • Thermal Stability : The sulfonyl linkage enhances stability over sulfamoyl chloride derivatives like Mefruside .

Pharmacological Activity

  • Enzyme Inhibition : The sulfonamide group enables carbonic anhydrase inhibition, with potency influenced by substituents. The 4-methyl group may enhance binding to hydrophobic enzyme regions compared to unmethylated analogs .
  • Diuretic Potential: Structural similarity to Mefruside suggests possible diuretic activity, though the sulfonylamino group may reduce reactivity compared to sulfamoyl chlorides .

Biological Activity

3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C15H14ClNO4S
  • Molecular Weight : 329.79 g/mol

Antimicrobial Properties

Recent studies have indicated that derivatives of chlorinated benzenes exhibit significant antimicrobial activity. For instance, compounds similar to 3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid have demonstrated effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds range between 0.5 to 8 µg/mL, indicating their potential as antimicrobial agents .

Anticancer Activity

Research has shown that this compound class exhibits notable anticancer properties. A study focusing on pyrimidine-based drugs highlighted that certain derivatives could inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The IC50 values for these activities ranged from 0.1 to 20 µM, with some compounds demonstrating a selectivity index favoring cancer cells over normal cells .

The biological activity of 3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid appears to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. This inhibition can reduce tumor growth and spread .
  • Induction of Apoptosis : Compounds within this class may promote apoptosis in cancer cells by activating caspase pathways, thereby leading to programmed cell death .
  • Antibacterial Mechanisms : The antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various sulfonamide derivatives, including those related to 3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid, against clinical isolates of MRSA. The results indicated that compounds with similar structural motifs had MIC values ranging from 4–8 µg/mL, demonstrating significant antibacterial properties .

Case Study 2: Anticancer Activity

In another study involving the MDA-MB-231 cell line, a compound structurally related to 3-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid exhibited an IC50 value of 0.126 µM, indicating potent anticancer activity. Furthermore, it showed a favorable safety profile with lower toxicity in normal cells compared to cancer cells .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests moderate oral bioavailability and a favorable clearance rate. For example, one derivative demonstrated a Cmax of 592 ± 62 mg/mL with a clearance rate of approximately 82.7 mL/h/kg after intravenous administration .

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